3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione
Description
3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine-2,4-dione core substituted with a methyl group at position 1 and a 5-chloro-2-phenoxyphenyl group at position 2.
Properties
IUPAC Name |
3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-19-10-14(20)16(17(19)21)13-9-11(18)7-8-15(13)22-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXTYFZLKJOGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C(C1=O)C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728030 | |
| Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1162120-35-5 | |
| Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methyl-2,4-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1162120-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
- Molecular Formula : C17H14ClNO3
- Molecular Weight : 315.75 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione exhibit antimicrobial properties. For instance, a related compound demonstrated moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring 17 mm and 15 mm, respectively . This suggests that the biological activity of the pyrrolidine derivatives may extend to antimicrobial applications.
Anticancer Potential
The anticancer potential of pyrrolidine derivatives has been explored in various contexts. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds structurally related to this compound have been shown to affect the expression of key proteins involved in apoptosis, such as p53 and Bcl-2 family proteins .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, influencing pathways related to oxidative stress and inflammatory responses. The presence of the chloro and phenoxy groups may enhance its lipophilicity, facilitating better membrane permeability and target interaction.
Case Studies
- Antibacterial Studies : A comparative analysis of several pyrrolidine derivatives showed that while some were inactive against common bacterial strains, this compound exhibited significant inhibitory effects, warranting further exploration into its structure-activity relationship (SAR) .
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The IC50 values indicated a promising therapeutic index for further development .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
One of the most significant applications of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione is its role as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of Asenapine maleate, an atypical antipsychotic medication that functions as a serotonin (5-HT) and dopamine (D2) receptor antagonist. This compound is particularly relevant for treating schizophrenia and bipolar disorder .
Potential Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant properties. The structural features of this compound suggest it could interact with neurotransmitter systems involved in mood regulation, although specific studies are required to elucidate these effects .
Research Applications
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of new chemical entities. Its unique structure allows for modifications that can lead to the discovery of novel compounds with potential biological activities. Researchers are exploring various synthetic pathways to optimize yields and enhance the pharmacological profiles of derivatives based on this compound .
Case Studies and Research Findings
A notable case study involved the synthesis of analogs derived from this compound, which demonstrated improved binding affinity to serotonin receptors compared to Asenapine itself. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield compounds with enhanced therapeutic efficacy .
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related dione derivatives, emphasizing core structures, substituents, and applications:
Key Observations
Core Structure Variations :
- Pyrrolidine-2,4-dione (target compound) and thiazolidine-2,4-dione (YPC-21440) share a five-membered dione ring but differ in heteroatoms (N vs. S). Sulfur in thiazolidine derivatives may alter electronic properties and binding kinetics .
- Pyrrole-2,5-dione (fluoroimide) lacks the saturated ring of pyrrolidine-dione, increasing planarity and reactivity, which is critical for pesticide activity .
Substituent Influence: The 5-chloro-2-phenoxyphenyl group in the target compound likely enhances membrane permeability compared to YPC-21440’s 4-methylpiperazinyl group, which improves water solubility for pharmaceutical use . Halogenated substituents (e.g., chloro in fluoroimide, trifluoromethyl in fluridone) are common in agrochemicals for enhancing stability and target affinity .
Applications: Pharmaceuticals: Thiazolidine-diones (e.g., YPC-21440) target kinase enzymes, suggesting the target compound’s dione core may similarly interact with biological targets. However, its phenoxy group may direct it toward distinct pathways . Agrochemicals: Pyrrole-2,5-diones (fluoroimide) and pyridinones (fluridone) highlight the role of electron-withdrawing substituents in disrupting microbial or plant processes, a feature less emphasized in the target compound’s structure .
Research Findings and Implications
- Dione Core Universality : The 2,4-dione motif is versatile, appearing in both pharmaceuticals (kinase inhibitors) and pesticides. Its rigidity and hydrogen-bonding capacity make it a scaffold for diverse applications .
- Contradictions in Substituent Effects: While halogenation boosts agrochemical efficacy, it may introduce toxicity concerns in pharmaceuticals.
- Synthetic Feasibility : Compounds like YPC-21440 and fluoroimide are synthesized via modular approaches (e.g., imidazo-pyridazine coupling or halogenation), suggesting the target compound could be optimized similarly for specific applications .
Preparation Methods
Preparation Methods of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione
General Synthetic Route Overview
The synthesis of this compound typically involves the following key steps:
- Formation of the 5-chloro-2-phenoxyphenyl moiety,
- Construction of the pyrrolidine-2,4-dione ring,
- Introduction of the methyl substituent at the nitrogen of the pyrrolidine ring.
Specific Preparation Procedures
Friedel-Crafts Type Cyclization Using Anhydrous Aluminium Chloride or Bromide
A critical step in the preparation involves cyclization of this compound using Lewis acids such as anhydrous aluminium chloride or aluminium bromide.
-
- Anhydrous aluminium chloride (5 g) or aluminium bromide (2.5 g) is added to a reaction mixture containing 1 g of this compound dissolved in 1,2-dichlorobenzene or monochlorobenzene (1-5 mL).
- The mixture is stirred at temperatures ranging from 60°C to 98°C for 1 to 10 hours.
- After reaction completion, the mixture is cooled, and a mixture of water and concentrated hydrochloric acid is added slowly.
- The product is extracted using hydrocarbon solvents such as benzene, toluene, xylenes, or chlorobenzenes.
- The organic layer is washed with hexane and dried to yield cyclized products such as 11-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.
| Lewis Acid | Solvent | Temperature (°C) | Time (hours) | Product Yield/Notes |
|---|---|---|---|---|
| Anhydrous AlCl3 | 1,2-Dichlorobenzene | 85 | 2.5 | Cyclized product obtained after workup |
| Anhydrous AlBr3 | 1,2-Dichlorobenzene | 85 | 9 | Similar cyclized product |
| Anhydrous AlCl3 | Monochlorobenzene | 98 | 1 | Cyclized product isolated after acid workup |
This cyclization is crucial for ring closure and formation of the dibenzo-oxepino-pyrrolone scaffold.
Reduction and Diastereomer Separation
Following cyclization, reduction of keto groups and double bonds in the pyrrole moiety is performed to obtain asenapine intermediates:
-
- Alkali metals in alcohol,
- Lithium aluminium hydride combined with aluminium halide,
- Borane dimethyl sulphide complex in tetrahydrofuran.
-
- Magnesium turnings are refluxed with the cyclized intermediate in methanol, causing effervescence and reduction.
- The reaction mixture is cooled, acidified, and extracted with ethyl acetate.
- Diastereomers are separated by silica gel column chromatography using ethyl acetate-hexane mixtures.
| Isomer Type | Yield (%) |
|---|---|
| cis-isomer | 50 |
| trans-isomer | 9 |
-
- Borane dimethyl sulphide solution is added dropwise to the trans isomer in tetrahydrofuran at ~64°C under nitrogen.
- The reaction proceeds for 12 hours with continuous removal of dimethyl sulphide.
- Workup includes methanol addition, acid hydrolysis, and extraction to isolate the reduced product.
-
- The reduced product is suspended in water, treated with ammonia solution, and extracted with toluene.
- Toluene is distilled off under reduced pressure to yield asenapine or related intermediates.
Precursor Synthesis: 5-Chloro-2-phenoxyphenylacetic Acid Preparation
The phenoxyphenyl moiety precursor, 5-chloro-2-phenoxyphenylacetic acid, is synthesized via:
- Reaction of 5-chloro-2-phenoxyacetophenone with morpholine and sulfur at 110°C for 12 hours.
- Followed by acid hydrolysis using glacial acetic acid and concentrated hydrochloric acid under reflux for 8 hours.
Workup involves solvent extraction, washing with sodium carbonate solution, acidification, and filtration to isolate the acid.
Yield: 67.1%
This precursor is essential for further transformations leading to the target compound.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |
|---|---|---|---|---|
| Cyclization (Friedel-Crafts) | Anhydrous AlCl3 or AlBr3, 1,2-dichlorobenzene | 60-98 | 1-10 hours | Cyclized product (dibenzo oxepino pyrrolone) |
| Reduction (Mg in MeOH) | Magnesium turnings, methanol reflux | Reflux (~65) | 2-3 hours | cis-isomer 50%, trans-isomer 9% |
| Reduction (Borane complex) | Borane dimethyl sulphide, THF, nitrogen | 64 | 12-15 hours | Reduced intermediate, 22.2 g yield |
| Precursor synthesis | 5-chloro-2-phenoxyacetophenone, morpholine, sulfur | 110 | 12 hours + 8h reflux | 67.1% yield acid precursor |
| Esterification | Methanol, sulfuric acid | 50 | 2 hours | 98% yield methyl ester |
Research Findings and Analysis
- The use of anhydrous aluminium halides in aromatic cyclization is well-documented to facilitate ring closure efficiently under controlled temperatures.
- The choice of solvent (chlorobenzenes) and reaction temperature critically influences the yield and purity of the cyclized product.
- Reduction steps require careful control to favor the desired diastereomer; magnesium reduction favors the cis isomer predominantly.
- Borane-based reductions provide high conversion rates with manageable side products, but require inert atmosphere and careful removal of volatile byproducts.
- Precursor synthesis through morpholine and sulfur-mediated conversion of acetophenone derivatives is robust and scalable, providing high yields of the key phenoxyphenylacetic acid intermediate.
- The overall synthetic route is modular, allowing for optimization at each stage to improve yield and purity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. Key factors include:
- Temperature control : Maintaining precise reaction temperatures (e.g., 60–80°C) to avoid side reactions and thermal degradation .
- Catalyst selection : Testing Lewis acids (e.g., AlCl₃) or organocatalysts to enhance reaction efficiency .
- Solvent polarity : Using solvents like DMF or THF to stabilize intermediates and improve solubility .
- Statistical design of experiments (DoE) : Implementing factorial designs to minimize experimental runs while identifying critical parameters (e.g., reactant molar ratios, stirring rates) .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methyl group on the pyrrolidine ring appears as a singlet near δ 2.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 346.08) and fragmentation patterns .
- Infrared (IR) spectroscopy : Peaks near 1700–1750 cm⁻¹ confirm carbonyl groups (2,4-dione) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) to prioritize derivatives with high binding affinity .
- ADMET prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across assays?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 μM) to rule out concentration-dependent effects .
- Orthogonal assays : Cross-validate results using different methodologies (e.g., cell-based vs. enzymatic assays) .
- Statistical analysis : Apply ANOVA or t-tests to identify outliers and assess significance (p < 0.05) .
Q. How can reaction mechanisms be elucidated for key transformations involving this compound?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .
- Isotopic labeling : Use deuterated reagents to trace proton transfer steps in cyclization reactions .
- Theoretical modeling : Compare computed transition states (via Gaussian) with experimental activation energies .
Q. What advanced purification techniques are suitable for isolating trace impurities?
- Methodological Answer :
- Preparative HPLC : Gradient elution (e.g., 30–70% acetonitrile in water) to separate structurally similar by-products .
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal lattice selectivity .
- Mass-directed fractionation : Couple LC with MS for real-time impurity tracking .
Q. How can the environmental impact of this compound be assessed during degradation studies?
- Methodological Answer :
- Photolysis experiments : Expose solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS to identify photoproducts .
- Ecotoxicity screening : Use Daphnia magna or algal growth inhibition assays to evaluate aquatic toxicity .
- Soil biodegradation : Analyze half-life in OECD 307-compliant soil columns under aerobic conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
